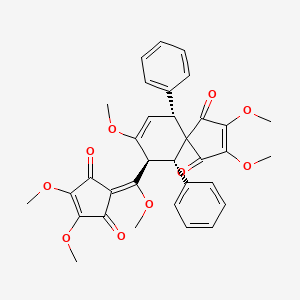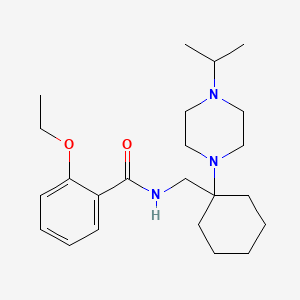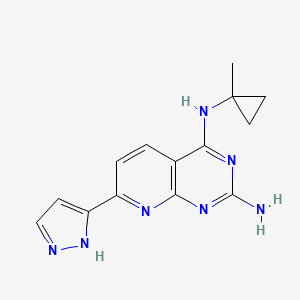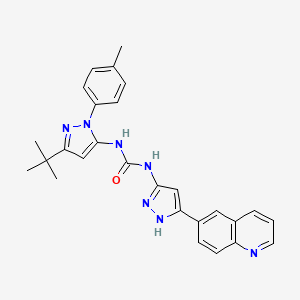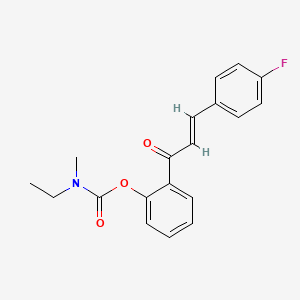
AChE/BuChE/MAO-B-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AChE/BuChE/MAO-B-IN-2, also known as compound 4b, is a potent inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. This compound has shown significant potential in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease. It exhibits good blood-brain barrier permeability, making it an effective candidate for targeting central nervous system disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BuChE/MAO-B-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions, often involving aromatic aldehydes and amines.
Functional Group Introduction: Functional groups such as fluorine and methoxy groups are introduced to enhance the compound’s inhibitory activity. This step may involve halogenation and methylation reactions.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
AChE/BuChE/MAO-B-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Substitution reactions, such as halogenation and methylation, are common during the synthesis of the compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation is typically carried out using halogenating agents like bromine or chlorine, while methylation uses methyl iodide
Major Products
The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can enhance or modify its inhibitory activity .
科学研究应用
AChE/BuChE/MAO-B-IN-2 has a wide range of scientific research applications:
Chemistry: The compound is used as a model inhibitor in studies exploring the mechanisms of enzyme inhibition and the design of new inhibitors.
Biology: It is employed in research on neurodegenerative diseases to understand the role of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B in disease progression.
Medicine: this compound is investigated for its potential therapeutic effects in treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: The compound is used in the development of diagnostic tools and assays for detecting enzyme activity
作用机制
AChE/BuChE/MAO-B-IN-2 exerts its effects by inhibiting the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. By inhibiting these enzymes, the compound increases the levels of these neurotransmitters in the brain, thereby improving cognitive function and reducing symptoms of neurodegenerative diseases .
相似化合物的比较
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: Another acetylcholinesterase inhibitor with additional nicotinic receptor modulating properties.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase, used in Alzheimer’s and Parkinson’s disease
Uniqueness
AChE/BuChE/MAO-B-IN-2 is unique in its ability to inhibit multiple enzymes simultaneously, providing a multi-target approach to treating neurodegenerative diseases. This multi-target inhibition can potentially offer greater therapeutic benefits compared to single-target inhibitors like donepezil, galantamine, and rivastigmine .
属性
分子式 |
C19H18FNO3 |
|---|---|
分子量 |
327.3 g/mol |
IUPAC 名称 |
[2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C19H18FNO3/c1-3-21(2)19(23)24-18-7-5-4-6-16(18)17(22)13-10-14-8-11-15(20)12-9-14/h4-13H,3H2,1-2H3/b13-10+ |
InChI 键 |
RGWXKYMXEBSYDQ-JLHYYAGUSA-N |
手性 SMILES |
CCN(C)C(=O)OC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)F |
规范 SMILES |
CCN(C)C(=O)OC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B12385733.png)
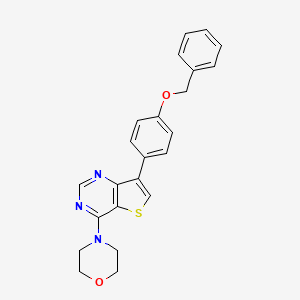
![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide;formic acid](/img/structure/B12385739.png)
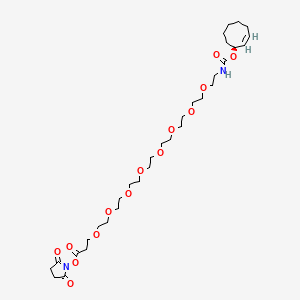
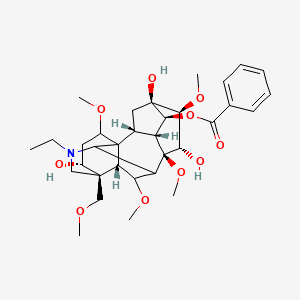
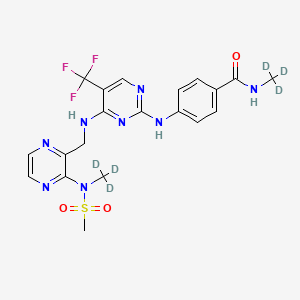
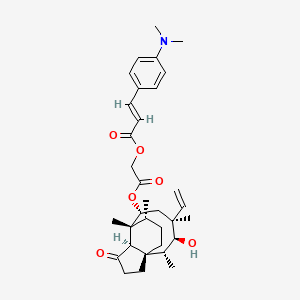
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)

